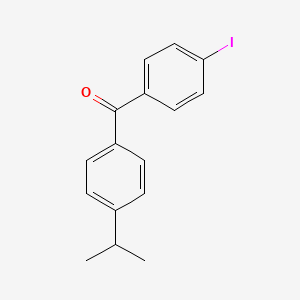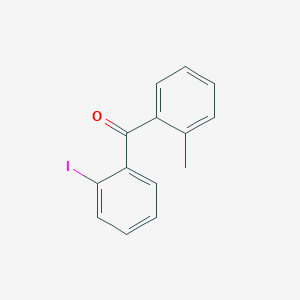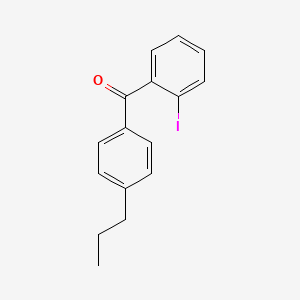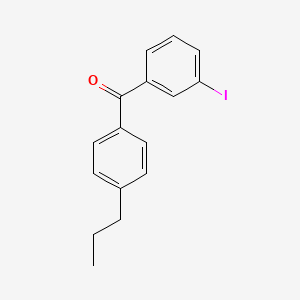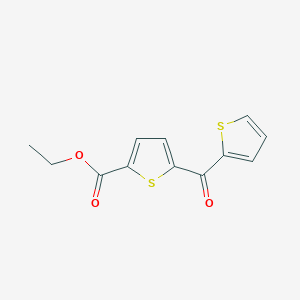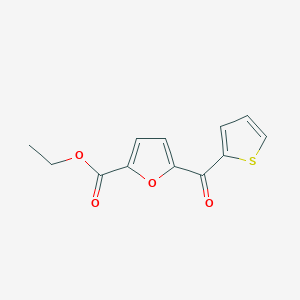
5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . This ring is linked to a 2-thienyl group and a 2-methylpropyl ketone group.
Synthesis Analysis
The synthesis of 1,3-dioxolanes can be achieved by the acetalization of aldehydes and ketalization of ketones with ethylene glycol . A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the 1,3-dioxolane ring, the 2-thienyl group, and the 2-methylpropyl ketone group. The 1,3-dioxolane ring is a five-membered cyclic acetal .Chemical Reactions Analysis
1,3-Dioxolanes can undergo various chemical reactions. They are stable against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 .Aplicaciones Científicas De Investigación
Synthesis Processes
Zeolite-catalyzed Synthesis : Zeolites like Y, US-Y, and ZSM-5 are effective catalysts in synthesizing 1,3-dioxolanes from styrene oxide and aliphatic ketones. The process highlights the importance of diffusion factors and acidity in influencing the 1,3-dioxolane yield, relevant to 5-(1,3-dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone production (Zatorski & Wierzchowski, 1991).
Catalyzed Addition of Ketones to Epoxides : [Cp*Ir(NCMe)3]2+ acts as a catalyst for synthesizing 1,3-dioxolanes by adding ketones to epoxides, a method potentially applicable to the production of this compound (Adams, Barnard, & Brosius, 1999).
Chemical Properties and Reactions
Antioxidant Evaluation : Novel derivatives of di-2-thienyl ketones, which could include structures similar to this compound, have been evaluated for their antioxidant activities. These studies involve quantum chemical calculations and molecular docking analyses (Althagafi, 2022).
Catalyzed Condensations : The acid-catalyzed condensation of glycerol with ketones, relevant to the synthesis of 1,3-dioxolanes, has been investigated, highlighting potential pathways for synthesizing derivatives of this compound (Deutsch, Martin, & Lieske, 2007).
Molecular Design and Synthesis
- Synthesis of 1,3-Dioxolane Derivatives : Research on the synthesis of various 1,3-dioxolane derivatives from β-chlorolactic acid and ketones offers insights into the methodologies that could be adapted for synthesizing this compound (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-8(2)7-9(13)10-3-4-11(16-10)12-14-5-6-15-12/h3-4,8,12H,5-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNRMNVDGPLGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641909 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-84-4 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



